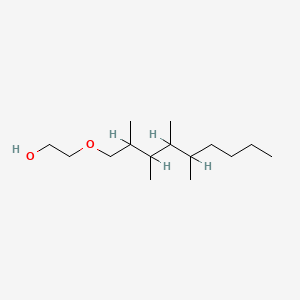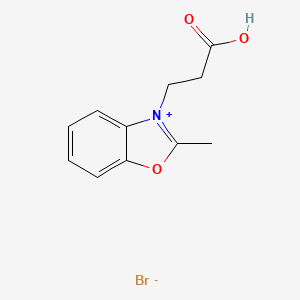
Sodium iodide (125I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium iodide I 125 is a radioisotope of iodine, specifically iodine-125, which is used extensively in various scientific and medical applications. It has a half-life of approximately 59.49 days and decays by electron capture to an excited state of tellurium-125 . This compound is particularly valuable in nuclear medicine, biological assays, and radiation therapy .
Preparation Methods
Sodium iodide I 125 can be synthesized through several methods. One common method involves the reaction of sodium hydroxide with hydroiodic acid:
NaOH+HI→NaI+H2O
Another method involves the reaction of sodium carbonate with hydroiodic acid:
Na2CO3+HI→NaI+CO2+H2O
In industrial production, sodium iodide I 125 is often produced by neutron capture of xenon-124, followed by the decay of xenon-125 to iodine-125 .
Chemical Reactions Analysis
Sodium iodide I 125 undergoes various chemical reactions, including:
Oxidation: Sodium iodide can be oxidized to form sodium hypoiodite (NaIO).
Reduction: It can be reduced back to iodine in the presence of reducing agents.
Substitution: Sodium iodide can participate in nucleophilic substitution reactions, where the iodide ion acts as a nucleophile.
Common reagents used in these reactions include oxidizing agents like chlorine and reducing agents like sodium thiosulfate. The major products formed depend on the specific reaction conditions .
Scientific Research Applications
Sodium iodide I 125 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms.
Biology: Employed in radioimmunoassays to detect and quantify biological molecules.
Medicine: Widely used in brachytherapy for treating cancers such as prostate cancer and brain tumors. .
Industry: Utilized in bone densitometry devices and as a source for protein iodination.
Mechanism of Action
The mechanism of action of sodium iodide I 125 involves its decay by electron capture, which leads to the emission of low-energy gamma rays and x-rays. These emissions can be detected by gamma counters, making it useful for imaging and diagnostic purposes. In brachytherapy, the emitted radiation selectively damages cancerous tissues while sparing surrounding healthy tissues .
Comparison with Similar Compounds
Sodium iodide I 125 is often compared with other radioisotopes of iodine, such as iodine-123 and iodine-131:
Iodine-123: Preferred for thyroid imaging due to its shorter half-life and better radiation penetration.
Iodine-131: Used for therapeutic purposes, particularly in treating thyroid cancer, due to its beta-emission properties
Other similar compounds used in brachytherapy include cesium-131, cesium-137, palladium-103, and iridium-192. Each of these compounds has unique properties that make them suitable for specific applications .
Properties
CAS No. |
24359-64-6 |
|---|---|
Molecular Formula |
INa |
Molecular Weight |
147.89440 g/mol |
IUPAC Name |
sodium;iodine-125(1-) |
InChI |
InChI=1S/HI.Na/h1H;/q;+1/p-1/i1-2; |
InChI Key |
FVAUCKIRQBBSSJ-FXMLPJBTSA-M |
SMILES |
[Na+].[I-] |
Isomeric SMILES |
[Na+].[125I-] |
Canonical SMILES |
[Na+].[I-] |
| 24359-64-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















